molecular formula C4H2BrFN2 B580778 4-Bromo-2-fluoropyrimidine CAS No. 1209458-22-9

4-Bromo-2-fluoropyrimidine

Cat. No.: B580778
CAS No.: 1209458-22-9
M. Wt: 176.976
InChI Key: LKZPTSCEFXRIJZ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoropyrimidine is a heterocyclic aromatic organic compound with the molecular formula C4H2BrFN2 It is a derivative of pyrimidine, where the hydrogen atoms at positions 4 and 2 are replaced by bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination of 2-fluoropyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the selective substitution of the hydrogen atom at the 4-position with a bromine atom .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of safer and more environmentally friendly reagents is also a focus in industrial production to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoropyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with ligands like triphenylphosphine.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with an arylboronic acid would produce a biaryl compound .

Scientific Research Applications

4-Bromo-2-fluoropyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme involved in DNA synthesis, which can lead to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

  • 2-Bromo-4-fluoropyridine
  • 5-Bromo-2-fluoropyrimidine
  • 4-Bromo-2-fluoropyridine

Comparison: 4-Bromo-2-fluoropyrimidine is unique due to the specific positioning of the bromine and fluorine atoms on the pyrimidine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. For instance, the presence of both bromine and fluorine atoms can enhance the compound’s reactivity and selectivity in certain chemical reactions .

Properties

IUPAC Name

4-bromo-2-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFN2/c5-3-1-2-7-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZPTSCEFXRIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693380
Record name 4-Bromo-2-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-22-9
Record name 4-Bromo-2-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluoropyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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